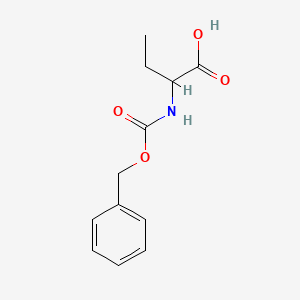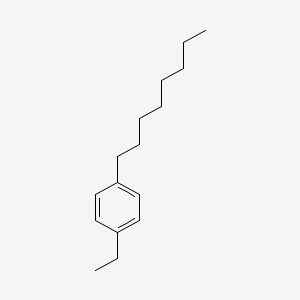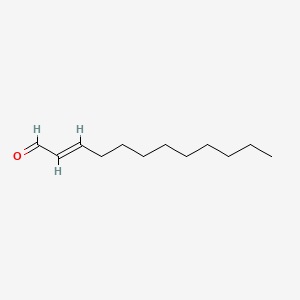
2-三甲基锡基-4-十二烷基噻吩
描述
2-Trimethylstannyl-4-dodecylthiophene is a compound that is likely to be related to the field of organometallic chemistry, specifically involving tin (Sn) compounds. Although the provided papers do not directly discuss 2-Trimethylstannyl-4-dodecylthiophene, they offer insights into the chemistry of related organotin compounds and their properties. For instance, the synthesis and properties of various organotin compounds, such as those with isocyanates and isothiocyanates, have been explored . Additionally, the optical properties and crystal structures of dithienostannoles, which are closely related to thiophene structures, have been studied . The multinuclear NMR spectroscopy technique has been used to determine the structure of a bis(trimethyltin) compound , and X-ray diffraction analysis has been employed to elucidate the structures of other organotin compounds . Lastly, nuclear magnetic resonance (NMR) studies have been conducted on polythiophene derivatives, which are polymers related to the thiophene unit in 2-Trimethylstannyl-4-dodecylthiophene .
Synthesis Analysis
The synthesis of organotin compounds often involves the reaction of organotin halides with organic ligands. For example, dichlorodiphenylstannane has been reacted with dilithio derivatives of bithiophene to produce dithienostannoles . Similarly, the synthesis of bis(trimethyltin) derivatives has been achieved from dihydrobenzodithiophene dione . These methods suggest that the synthesis of 2-Trimethylstannyl-4-dodecylthiophene could potentially involve the use of a trimethyltin precursor and a dodecylthiophene derivative under suitable reaction conditions.
Molecular Structure Analysis
The molecular structure of organotin compounds can be complex, with the tin atom exhibiting various coordination geometries. For instance, a tetrahedral geometry distorted toward a trigonal bipyramidal one has been observed in certain triorganotin compounds . The molecular structure of 2-Trimethylstannyl-4-dodecylthiophene would likely feature a tin atom bonded to the thiophene ring and three methyl groups, with the dodecyl chain providing additional steric bulk.
Chemical Reactions Analysis
Organotin compounds can undergo a variety of chemical reactions. The stepwise addition of isocyanates to organotin compounds can lead to cycloaddition products . The reactivity of 2-Trimethylstannyl-4-dodecylthiophene would be influenced by the presence of the trimethylstannyl group, which could participate in further chemical transformations, such as coupling reactions or transmetalation processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of organotin compounds are influenced by their molecular structure. Dithienostannoles have been shown to exhibit interesting optical properties, such as crystallization-enhanced emission and photoluminescence . The multinuclear NMR technique is a powerful tool for characterizing organotin compounds, as demonstrated by the assignment of NMR chemical shifts for a bis(trimethyltin) compound . The physical properties of 2-Trimethylstannyl-4-dodecylthiophene, such as solubility, melting point, and optical properties, would be expected to be influenced by the long dodecyl chain and the electronic effects of the trimethylstannyl group.
科学研究应用
电致变色应用
2-三甲基锡基-4-十二烷基噻吩已被用于电致变色聚合物的合成中。由于其变色能力,这些聚合物在电致变色器件中显示出巨大的潜力。一个例子是基于二噻吩噻吩的电致变色聚合物的制备,其在氧化后会变色,表明在高性能电致变色应用中具有潜力(Cho 等人,2015 年)。
功能化规整聚噻吩的图案化
该化合物一直是软光刻图案化工艺中的重要工具,尤其是在功能化规整聚噻吩的开发中。这些工艺能制造出复杂的微结构图案,展示了其在先进材料设计和纳米技术应用中的重要性(Zhai、Laird 和 McCullough,2003 年)。
苯并硅杂环的模块化合成
在有机电子领域,2-三甲基锡基-4-十二烷基噻吩在苯并硅杂环的模块化合成中发挥着作用。该工艺是开发具有高电子迁移率材料的关键,这在有机发光器件和光伏电池的生产中至关重要(Ilies 等人,2008 年)。
聚合过程中的核磁共振研究
该化合物在核磁共振 (NMR) 研究中也很重要,尤其是在了解噻吩的聚合方面。此类研究提供了对电化学聚合机制的见解,这对于开发新型聚合物材料至关重要(Sato 和 Morii,1991 年)。
多孔硅层中的电化学生长
另一项应用是将聚噻吩电化学生长到多孔硅层中。该技术对于创建诸如有源光波导之类的结构至关重要,展示了该化合物在先进光子和电子材料中的作用(Errien 等人,2005 年)。
四取代烯烃的合成
2-三甲基锡基-4-十二烷基噻吩参与四取代烯烃的合成,展示了其在有机化学中的重要性,尤其是在立体选择性合成工艺中。这些工艺对创建具有特定构型的化合物有影响,这在药物和材料科学中很重要(Tsuji 等人,2010 年)。
聚合物化学中的光谱研究
它还在光谱研究中发挥作用,尤其是在了解规整聚噻吩的性质方面。此类研究对于开发具有特定光学和电子性质的材料至关重要(Guo 等人,2012 年)。
基于苝的聚合物半导体
2-三甲基锡基-4-十二烷基噻吩用于开发基于苝的有机半导体。这些材料在有机发光二极管和钙钛矿太阳能电池中显示出前景,突出了该化合物在可再生能源技术中的作用(Pham 等人,2018 年)。
安全和危害
属性
IUPAC Name |
(4-dodecylthiophen-2-yl)-trimethylstannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27S.3CH3.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16;;;;/h13,15H,2-12H2,1H3;3*1H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMNRXFRPTUJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CSC(=C1)[Sn](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36SSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
211181-63-4 | |
| Record name | (4-Dodecyl-2-thienyl)trimethylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


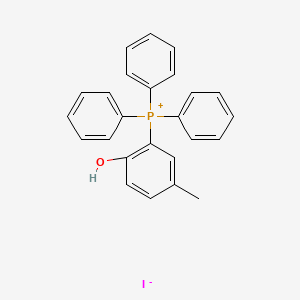

![2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3028403.png)
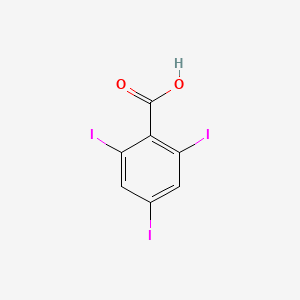


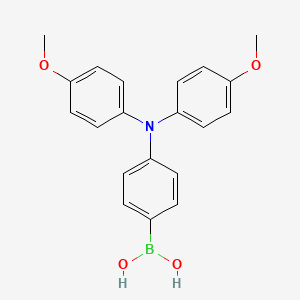
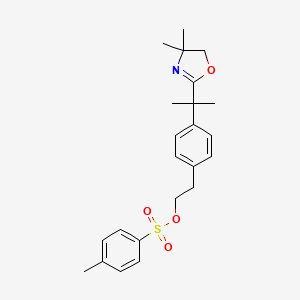
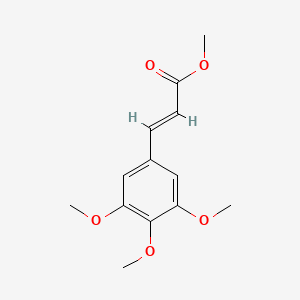
![tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate](/img/structure/B3028417.png)
